Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)-
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Overview
Description
Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- is an organic compound with the molecular formula C14H12FNO2 This compound is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a hydroxy group, and the amide nitrogen is bonded to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- typically involves the following steps:
Nitration: The starting material, 4-fluorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The amine group is converted to a hydroxy group through a hydroxylation reaction.
Amidation: Finally, the hydroxy group is reacted with 2-methylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(2-methylphenyl)benzamide.
Reduction: Regeneration of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)-.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(2-fluorophenyl)-4-fluoro-: Similar structure but lacks the hydroxy group.
Benzamide, N-(4-methylphenyl)-: Similar structure but lacks the fluorine and hydroxy groups.
Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-: Similar structure but has an ethyl group instead of a hydroxy group.
Uniqueness
Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl)- is unique due to the presence of both the fluorine and hydroxy groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62063-96-1 |
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Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3 |
InChI Key |
ODAYMWFENYAZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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